

Solubility of 5-Amino-2-fluoroisonicotinic acid in organic solvents

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Compound of Interest

Compound Name: 5-Amino-2-fluoroisonicotinic acid

Cat. No.: B064571

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An In-Depth Technical Guide to the Solubility of **5-Amino-2-fluoroisonicotinic acid** in Organic Solvents

Abstract

5-Amino-2-fluoroisonicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine substituent and the versatile reactivity of its amino and carboxylic acid moieties.^[1] A comprehensive understanding of its solubility profile in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a detailed examination of the physicochemical properties governing the solubility of this compound. While specific quantitative data is sparse, this document synthesizes theoretical principles to predict solubility behavior across various solvent classes. Furthermore, it furnishes a detailed, field-proven experimental protocol based on the OECD-recommended Shake-Flask method for researchers to generate precise solubility data.^[2]

Physicochemical Characteristics of 5-Amino-2-fluoroisonicotinic acid

A molecule's solubility is a direct consequence of its structure. The key features of **5-Amino-2-fluoroisonicotinic acid** (CAS: 171178-43-1) dictate its interactions with different solvents.

The structure combines several key functional groups on a pyridine core:

- A Carboxylic Acid (-COOH): This group is polar and can act as a strong hydrogen bond donor (H-donor) and acceptor (H-acceptor). Its acidic nature (predicted pKa \approx 3.77) means it can be deprotonated by bases.[3]
- An Amino Group (-NH₂): This group is also polar, acts as an H-donor and H-acceptor, and provides a basic character.
- A Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor.
- A Fluorine Atom (-F): As the most electronegative element, fluorine significantly influences the electronic distribution of the pyridine ring and can act as a weak hydrogen bond acceptor.

This combination of acidic and basic groups makes the molecule amphoteric. Its ability to self-associate via hydrogen bonding (e.g., forming dimers) can lead to high crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.

Table 1: Key Physicochemical Properties of **5-Amino-2-fluoroisonicotinic acid**

Property	Value	Source
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[4][5]
Molecular Weight	156.12 g/mol	[5]
Appearance	Yellow to brown solid powder	[3][4]
Predicted Boiling Point	514.4 \pm 50.0 °C	[3]
Predicted Density	1.535 \pm 0.06 g/cm ³	[3]
Predicted pKa	3.77 \pm 0.10 (for carboxylic acid)	[3]

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary guide for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-

polar solvents. Given the highly polar nature of **5-Amino-2-fluoroisonicotinic acid**, its solubility will be predominantly in polar organic solvents.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the molecule by disrupting its crystal lattice and forming strong hydrogen bonds with the carboxylic acid and amino groups. High solubility is predicted in this class.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for polar, crystalline compounds and are expected to dissolve **5-Amino-2-fluoroisonicotinic acid** effectively. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO.
- **Ethers** (e.g., THF, Diethyl Ether): Solvents like Tetrahydrofuran (THF) possess moderate polarity and can act as H-acceptors. They are expected to show partial or limited solubility. Less polar ethers like diethyl ether are unlikely to be effective solvents.
- **Chlorinated Solvents** (e.g., Dichloromethane, Chloroform): These solvents have low polarity and are poor hydrogen bonders. They are not expected to be effective solvents for this highly polar molecule.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. **5-Amino-2-fluoroisonicotinic acid** is predicted to be essentially insoluble in this class of solvents.

Table 2: Predicted Qualitative Solubility of **5-Amino-2-fluoroisonicotinic acid**

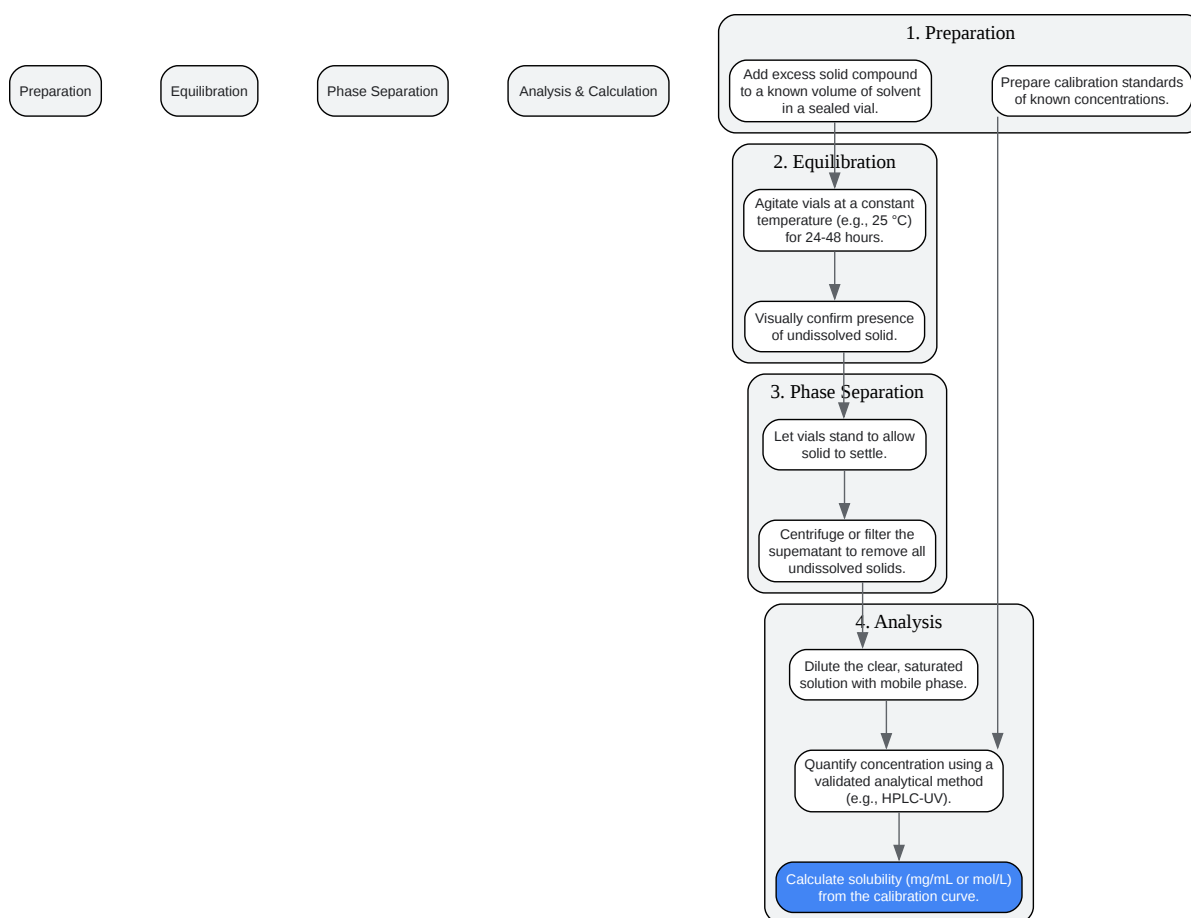
Solvent Class	Representative Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Strong H-bonding (donor & acceptor) interactions with -COOH and -NH ₂ groups.
Polar Aprotic	DMSO, DMF	High	Strong dipole-dipole interactions and H-bond accepting capabilities.
Polar Aprotic	Acetonitrile	Moderate	Lower polarity and H-bond accepting strength compared to DMSO.
Ethers	Tetrahydrofuran (THF)	Low to Moderate	Moderate polarity, acts as an H-bond acceptor.
Halogenated	Dichloromethane (DCM)	Very Low / Insoluble	Insufficient polarity to overcome crystal lattice energy.
Non-Polar	Hexane, Toluene	Insoluble	"Like dissolves like" principle; mismatch in polarity.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental determination is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.^{[7][8]} The protocol described below is based on established OECD guidelines.^{[2][9]}

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.



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Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of **5-Amino-2-fluoroisonicotinic acid** in a selected organic solvent at a constant temperature.

Materials:

- **5-Amino-2-fluoroisonicotinic acid** (solid)
- Solvent of interest (analytical grade)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Analytical balance
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge or syringe filters (e.g., 0.22 μ m PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

- Preparation of Test Vials:
 - Add an excess amount of solid **5-Amino-2-fluoroisonicotinic acid** to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
 - Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
 - Prepare at least three replicate vials for each solvent to ensure statistical validity.

- Equilibration:
 - Securely cap the vials.
 - Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 hours is common, but 48 hours is recommended to ensure equilibrium is fully established for crystalline compounds.[7]
- Phase Separation:
 - After equilibration, remove the vials and let them stand undisturbed at the test temperature for 1-2 hours to allow the excess solid to settle.
 - To completely remove undissolved solids, either:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).[2]
 - Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Causality Note: This step is critical. Failure to remove all particulate matter is the most common source of erroneously high solubility values.
- Analysis:
 - Carefully take an aliquot of the clear, saturated supernatant.
 - Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.
 - Quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).
 - Construct a calibration curve using standards of known concentrations of **5-Amino-2-fluoroisonicotinic acid**.

- Calculation:
 - Use the concentration obtained from the analytical measurement and the dilution factor to calculate the solubility of the compound in the original solvent.
 - Express the final result in appropriate units, such as mg/mL or mmol/L.

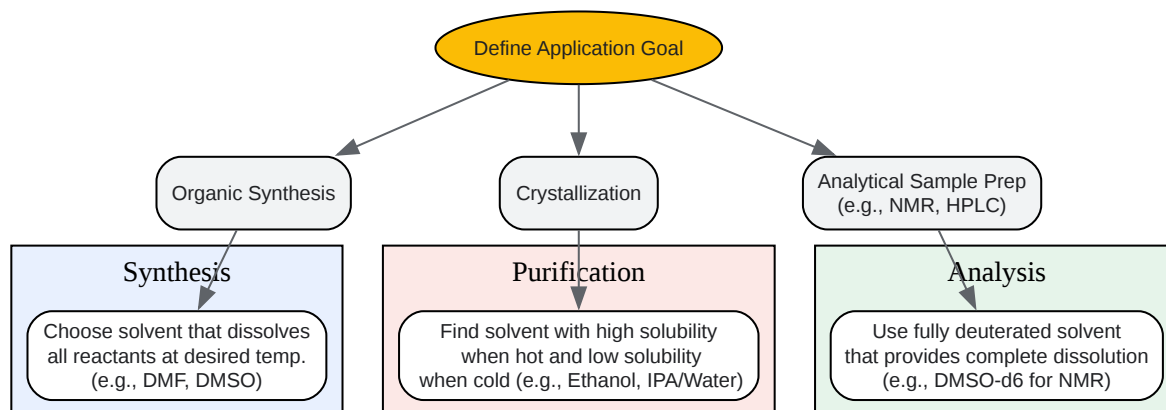
Practical Implications in Research & Development

Understanding the solubility profile is not an academic exercise; it directly impacts laboratory success.

- **Reaction Chemistry:** Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For reactions involving **5-Amino-2-fluoroisonicotinic acid**, polar solvents like DMF or DMSO are likely good starting points.
- **Purification:** Solubility differences are the basis of crystallization. To purify this compound, one would seek a solvent system where it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or an ethanol/water mixture could be a good candidate.
- **Drug Discovery & Formulation:** In drug development, poor solubility can severely limit a compound's bioavailability.^[7] Early characterization using methods like the one described here allows chemists to identify potential liabilities and guide formulation strategies or chemical modifications to improve solubility.

Solvent Selection Logic

The choice of solvent is dictated by the intended application. The diagram below provides a logical framework for this decision-making process.



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